An In-depth Technical Guide to 3-Methoxy-4-nitrophenylboronic acid (CAS: 1377248-58-2)
An In-depth Technical Guide to 3-Methoxy-4-nitrophenylboronic acid (CAS: 1377248-58-2)
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-4-nitrophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights to leverage this versatile reagent effectively.
Core Compound Identification and Properties
3-Methoxy-4-nitrophenylboronic acid is an aromatic boronic acid derivative that has gained significant traction as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring a methoxy group and a nitro group on the phenyl ring—imparts specific electronic properties that are highly valuable in the construction of complex molecular architectures.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1377248-58-2 .[1][2]
1.1. Physicochemical Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key quantitative data for 3-Methoxy-4-nitrophenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1377248-58-2 | [1][2] |
| Molecular Formula | C₇H₈BNO₅ | [1] |
| Molecular Weight | 196.95 g/mol | [1][3] |
| Synonyms | (3-methoxy-4-nitrophenyl)boronic acid | [1][2] |
| Polar Surface Area (PSA) | 95.51 Ų | [1] |
| LogP | -0.19360 | [1] |
Synthesis and Mechanistic Considerations
While specific, optimized industrial synthesis routes for 3-Methoxy-4-nitrophenylboronic acid are often proprietary, the general approach for creating substituted nitrophenylboronic acids typically involves the nitration of a corresponding methoxyphenylboronic acid precursor.
The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent side reactions, particularly the undesired protodeboronation (loss of the B(OH)₂ group). A common laboratory-scale approach involves the careful, dropwise addition of nitric acid to a solution of the starting boronic acid in a suitable solvent like acetic anhydride or dimethyl sulfoxide, often at controlled temperatures to manage the exothermic nature of the reaction.[4]
Causality Insight: The electron-donating methoxy group is an ortho-, para-director. However, the boronic acid group is a meta-director and can be susceptible to cleavage under harsh acidic conditions. The reaction conditions must be finely tuned to favor nitration at the desired position (ortho to the methoxy group and meta to the boronic acid group) while preserving the crucial C-B bond.
Caption: Generalized workflow for the synthesis of 3-Methoxy-4-nitrophenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Methoxy-4-nitrophenylboronic acid lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and advanced materials.[5][6]
Boronic acids are favored in these reactions due to their stability, low toxicity, and commercial availability.[7] The presence of the electron-withdrawing nitro group on 3-Methoxy-4-nitrophenylboronic acid can influence the electronic nature of the palladium complex during the catalytic cycle, potentially affecting reaction rates and yields.[4]
3.1. The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex. This is often the rate-determining step.[8]
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Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-methoxy-4-nitrophenyl moiety) to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate species, which facilitates this transfer.[7][8]
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Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Detailed Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating starting point for coupling 3-Methoxy-4-nitrophenylboronic acid with a generic aryl bromide.
Objective: To synthesize 4'-Bromo-3-methoxy-4-nitrobiphenyl.
Materials:
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3-Methoxy-4-nitrophenylboronic acid (1.0 mmol, 197 mg)
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1,4-Dibromobenzene (1.2 mmol, 283 mg)
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Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
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Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
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Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
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Toluene (8 mL)
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Water (2 mL)
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Round-bottom flask (25 mL) with reflux condenser
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Stir bar
Methodology:
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Vessel Preparation & Inerting: To a 25 mL round-bottom flask containing a magnetic stir bar, add 3-Methoxy-4-nitrophenylboronic acid (197 mg), 1,4-dibromobenzene (283 mg), and potassium carbonate (414 mg). Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Expert Rationale: Using a slight excess (1.2 eq) of the dibromobenzene partner can help drive the reaction to completion. The inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.
-
-
Catalyst Preparation: In a separate vial, dissolve the Palladium(II) acetate (4.5 mg) and triphenylphosphine (21 mg) in 2 mL of the toluene. The solution should be gently swirled.
-
Expert Rationale: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition and improving its reactivity.
-
-
Reaction Assembly: Add the remaining toluene (6 mL) and water (2 mL) to the reaction flask via syringe. Then, add the catalyst solution to the flask.
-
Expert Rationale: This is a biphasic reaction system. The base (K₂CO₃) is primarily in the aqueous phase, while the organic starting materials and catalyst are in the toluene phase. The phase transfer of the activated boronate is a key step.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and attach the reflux condenser. Stir the reaction vigorously for 4-6 hours.
-
Expert Rationale: Heating is required to overcome the activation energy for the oxidative addition step. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient reaction.
-
-
Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Development
The nitro-aromatic motif is a well-established pharmacophore and a versatile synthetic handle. The nitro group in molecules derived from 3-Methoxy-4-nitrophenylboronic acid can be readily reduced to an amine. This resulting aniline derivative opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or diazotization, allowing for the rapid generation of compound libraries for screening.
Boronic acids themselves have emerged as important therapeutic agents. The FDA-approved drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, highlights the significance of the boronic acid functional group in medicinal chemistry.[5] While 3-Methoxy-4-nitrophenylboronic acid is primarily a building block, its incorporation into larger molecules contributes to scaffolds that may interact with biological targets. The field continues to see a rising interest in boronic acid-containing drugs for various therapeutic areas.[5][9]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Methoxy-4-nitrophenylboronic acid.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
-
GlobalChemMall. (3-methoxy-4-nitrophenyl)boronic acid.[Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
-
Singh, U. P., & Singh, R. K. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 770. [Link]
Sources
- 1. globalchemmall.com [globalchemmall.com]
- 2. (3-Methoxy-4-nitrophenyl)boronic acid | 1377248-58-2 [sigmaaldrich.com]
- 3. 4-Methoxy-3-nitrophenylboronic acid AldrichCPR 827614-67-5 [sigmaaldrich.com]
- 4. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
